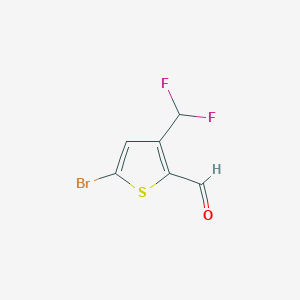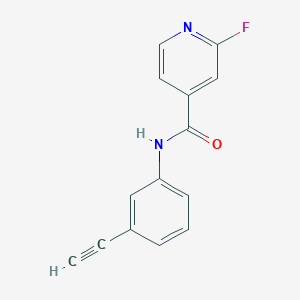
2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolic Pathway Characterization
Research on compounds like 25I-NBOMe and 25I-NBOH has illuminated the metabolic pathways involving cytochrome P450 enzymes in humans. Studies have characterized the metabolism of these compounds, identifying the main enzymes responsible for their biotransformation, including CYP3A4 and CYP2D6. Such insights are crucial for understanding the pharmacokinetics and potential interactions of these compounds within the human body (Nielsen et al., 2017).
Forensic Toxicology
The identification of novel psychoactive substances (NPS) like 25X-NBOH compounds presents challenges due to their low concentrations and thermolabile nature. Advanced analytical methods, including gas chromatography-mass spectrometry with chemical derivatization, have been developed to improve the detection of these compounds in forensic samples. Such techniques are essential for accurately identifying NPS in legal and clinical contexts (Lum et al., 2020).
Neuropharmacology
Comparative studies on the neuropharmacology of NBOMe hallucinogens and their 2C counterparts have revealed their potent agonist effects on serotonin 5-HT2A receptors. This research provides a deeper understanding of the mechanisms underlying the hallucinogenic effects of these compounds, contributing to the development of potential therapeutic agents targeting the serotonergic system (Elmore et al., 2018).
Novel Synthetic Pathways
The synthesis of new compounds and their structural characterization is a fundamental aspect of chemical research. Studies have detailed the synthesis of novel 1,2,4-triazol-5-ones containing dimethoxyphenyl moieties, showcasing methodologies that can be applied to produce various pharmacologically relevant compounds. Such research not only expands the chemical repertoire but also opens up new avenues for the development of drugs with specific biological activities (Ünver et al., 2011).
Controlled Substances Regulation
The legal classification and regulation of synthetic phenethylamines, including NBOMe compounds, reflect their potential for abuse and public health risks. Regulatory actions, such as placing these compounds into Schedule I of the Controlled Substances Act, are based on scientific evidence regarding their pharmacology and toxicity. This aspect of research has significant implications for public policy and drug enforcement strategies (Federal register, 2016).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2-(4-cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-9-11(7-8-16)10-14(18-2)15(13)19-12-5-3-4-6-12/h9-10,12H,3-8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKKKIOLGUYFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2CCCC2)OC)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2668262.png)
![ethyl 2-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2668266.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2668269.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2668270.png)

![{2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2668273.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2668275.png)
![(2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2668277.png)



![[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2668283.png)
![4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2668285.png)